molecular formula C12H9F3N2O3S B1393249 1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid CAS No. 1283108-30-4

1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid

Cat. No. B1393249
M. Wt: 318.27 g/mol
InChI Key: SDWCEJKTERSUIF-UHFFFAOYSA-N
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Description

1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid, also known as TFB-TBOA, is a chemical compound with the molecular formula C12H9F3N2O3S . It has a molecular weight of 318.27 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazole ring with a trifluoromethoxy group at the 6-position, an azetidine ring at the 2-position, and a carboxylic acid group attached to the azetidine ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 318.27 . Other physical and chemical properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

Antibacterial Applications

A series of compounds incorporating azetidinyl moieties, such as those related to the specified chemical structure, have been synthesized and evaluated for their antibacterial activity. The research conducted by Frigola et al. (1995) focused on the synthesis and properties of stereochemically pure 7-(3-amino-2-methyl-1-azetidinyl) derivatives, highlighting the importance of chirality on potency and in vivo efficacy against bacterial infections. The study demonstrated that the absolute stereochemistry at the asymmetric centers of both the azetidine and the oxazine rings was critical to enhancing in vitro activity and oral efficacy, offering insights into the design of more effective antibacterial agents Frigola et al., 1995.

Pharmacological Significance

Further emphasizing the relevance of azetidine derivatives in pharmacology, a study on the efficient scale-up synthesis of BMS-520, a potent and selective isoxazole-containing S1P1 receptor agonist, was reported by Hou et al. (2016). This research outlined a process featuring a highly regioselective cycloaddition leading to a key intermediate, showcasing the application of azetidine derivatives in the preparation of compounds for preclinical toxicological studies Hou et al., 2016.

Synthesis and Biological Activity

The synthesis and biological activity of N-substituted-3-chloro-2-azetidinones were explored by Chavan and Pai (2007), who developed a series of compounds exhibiting good to moderate antibacterial activity against various microorganisms. This research further underscores the potential of azetidine derivatives as valuable scaffolds in the development of new antibacterial agents Chavan & Pai, 2007.

Antimicrobial and Antifungal Agents

A novel synthesis approach for spiro[azetidine-2,3'-indole]-diones, exhibiting antimicrobial activities, was reported by Gandhi et al. (2020). Their work demonstrated the potential of azetidine-based derivatives as lead molecules for developing effective antimicrobial agents, highlighting the versatility of azetidine scaffolds in medicinal chemistry Gandhi et al., 2020.

Safety And Hazards

The safety and hazards associated with this compound are not specified .

properties

IUPAC Name

1-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3S/c13-12(14,15)20-7-1-2-8-9(3-7)21-11(16-8)17-4-6(5-17)10(18)19/h1-3,6H,4-5H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWCEJKTERSUIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(S2)C=C(C=C3)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid
Reactant of Route 2
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1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid
Reactant of Route 3
1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid
Reactant of Route 4
1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid
Reactant of Route 5
1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid
Reactant of Route 6
1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid

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